2',3',5'-Tri-O-acetyladenosine

Overview

Description

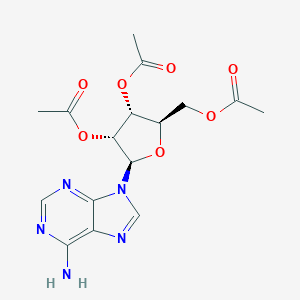

2',3',5'-Tri-O-acetyladenosine (CAS 7387-57-7) is a chemically modified adenosine derivative where the 2', 3', and 5' hydroxyl groups of the ribose moiety are acetylated. This protection enhances solubility in organic solvents and stabilizes the nucleoside during synthetic modifications, particularly at the N6 position of the adenine base . It is widely employed as a pivotal intermediate in medicinal chemistry for synthesizing N6-alkylated adenosine analogs, which exhibit diverse biological activities, including antiviral, anticancer, and cytokinin-like properties .

The compound’s regioselective reactivity under Mitsunobu conditions or base-promoted alkylation enables efficient N6-functionalization, making it superior to unprotected adenosine in synthetic workflows . Its commercial availability (e.g., from Wuhu Huaren Scientific and TRC Canada) and high purity (≥98%) further solidify its utility in research .

Preparation Methods

Synthetic Routes to 2',3',5'-Tri-O-acetyladenosine

Direct Acetylation of Adenosine

The most widely reported method involves reacting adenosine with acetic anhydride in pyridine at elevated temperatures (60–80°C). This produces a mixture of pentaacetylated adenosine (N-acetyl-2',3',5'-tri-O-acetyladenosine, 2 ) and the target tri-O-acetylated product (1 ) . The reaction proceeds via nucleophilic acyl substitution, with pyridine acting as both a catalyst and acid scavenger.

Key Reaction Parameters:

Selective N-Deacetylation

To isolate 1 , selective deacetylation of the N6-acetyl group in 2 is performed using methanol in the presence of imidazole at room temperature . Imidazole facilitates mild basic conditions, cleaving the N-acetyl group without affecting the O-acetyl protections.

Optimized Conditions:

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of base significantly impacts deacetylation efficiency. Imidazole outperforms alternatives like DMAP or triethylamine due to its moderate basicity, minimizing side reactions such as O-deacetylation . Methanol serves a dual role as solvent and nucleophile, ensuring high selectivity for the N-acetyl group.

Temperature and Kinetic Control

Maintaining room temperature (20–25°C) during deacetylation prevents premature cleavage of O-acetyl groups. Elevated temperatures (>30°C) risk hydrolyzing the 2',3',5'-O-acetyl protections, reducing yield .

Physicochemical Characteristics

The compound’s stability and handling requirements are dictated by its physicochemical properties, as summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 393.35 g/mol | |

| Melting Point | 168–170°C | |

| Boiling Point | 594.1±60.0°C at 760 mmHg | |

| Density | 1.6±0.1 g/cm³ | |

| Storage Conditions | −20°C (desiccated) |

These properties underscore its suitability for long-term storage and use in multi-step syntheses.

Applications in Nucleoside Derivatization

N6-Alkylation for Cytokinin Synthesis

This compound serves as a substrate for regioselective N6-alkylation. Base-promoted reactions with alkyl halides or Mitsunobu reactions with alcohols yield N6-alkyladenosines (5a–f ), precursors to cytokinins like 6b , 6d , and 6e . Enzymatic deprotection using nucleoside phosphorylase and alkaline phosphatase achieves bioactive cytokinins in 70–80% yield .

Phosphoramidite Synthesis for tRNA Analogs

The PMC study demonstrates its utility in synthesizing 3'-O-phosphoramidite derivatives for tRNA fragments . Starting with 1 , a five-step protocol yields phosphoramidites (e.g., 6a/6b ) in 42–48% overall yield, critical for studying tRNA modifications like .

Chemical Reactions Analysis

Types of Reactions: Adenosine, 2’,3’,5’-triacetate undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield adenosine.

Oxidation: The compound can be oxidized to form adenosine derivatives with modified functional groups.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide or hydrochloric acid can be used as reagents.

Oxidation: Potassium permanganate or hydrogen peroxide are common oxidizing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Hydrolysis: Adenosine.

Oxidation: Adenosine derivatives with oxidized functional groups.

Substitution: Adenosine derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

TAA serves as a precursor in the synthesis of various nucleoside analogs and derivatives. Its acetylation pattern provides enhanced stability and solubility compared to unmodified adenosine, making it a valuable intermediate in chemical synthesis.

| Application | Description |

|---|---|

| Synthesis of Nucleoside Analogs | TAA is utilized to create modified nucleosides that can exhibit altered biological activities. |

| Reactions | TAA undergoes hydrolysis to yield adenosine, which can be further modified to produce various derivatives. |

Biology

In biological research, TAA is used to study nucleoside transport and metabolism. Its role as an adenosine analog allows researchers to investigate the physiological effects of adenosine signaling pathways.

| Study Focus | Findings |

|---|---|

| Nucleoside Transport | TAA has been shown to influence the uptake and metabolism of nucleosides in cellular models. |

| Cellular Mechanisms | It mimics natural adenosine, impacting adenylate cyclase activity and cyclic AMP levels, crucial for many cellular processes. |

Medicine

TAA's potential therapeutic applications are significant, particularly in cancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Industry

In industrial applications, TAA is employed in the development of antiviral and anticancer drugs.

| Industrial Use | Description |

|---|---|

| Drug Development | TAA is used as a model compound for creating adenosine-based pharmaceuticals aimed at treating viral infections and cancers . |

Case Studies

-

Anticancer Research :

A study published in Molecules highlighted the synthesis of novel adenosine derivatives based on TAA, demonstrating significant anticancer activity against multiple cell lines . The findings suggest that modifications to the base structure can enhance efficacy against specific tumor types. -

Nucleoside Transport Studies :

Research conducted on the transport mechanisms of TAA revealed insights into how modified nucleosides affect cellular uptake processes. These studies are pivotal for understanding drug delivery systems targeting cancer cells .

Mechanism of Action

The mechanism of action of adenosine, 2’,3’,5’-triacetate involves its conversion to adenosine within the cell. Once inside the cell, the acetyl groups are hydrolyzed, releasing adenosine. Adenosine then interacts with specific receptors on the cell surface, such as A1, A2A, A2B, and A3 receptors. These interactions trigger various intracellular signaling pathways, leading to physiological effects such as vasodilation, anti-inflammatory responses, and modulation of neurotransmitter release .

Comparison with Similar Compounds

Structural and Functional Analogues

2',3',5'-Tri-O-acetyluridine (TOAU)

- Structural Difference : The uracil base replaces adenine.

- Reactivity: TOAU is less reactive in N-glycosylation due to uracil’s lower nucleophilicity compared to adenine.

- Base Pairing: In platinum-mediated base pairing, 2',3',5'-Tri-O-acetyladenosine forms weaker hydrogen bonds (Δδ = 2.97 ppm for NH shift) compared to unmetallated uridine derivatives (Δδ = 4.15 ppm), indicating reduced hydrogen-bonding capacity upon metallation .

8-Trifluoromethyl-2',3',5'-Tri-O-acetyladenosine

- Synthesis: Direct trifluoromethylation of this compound using (CF3SO2)2Zn and t-BuOOH yields the 8-trifluoromethyl derivative in 37% yield. This modification enhances utility as a 19F NMR probe .

- Applications : Unlike the parent compound, the trifluoromethylated analog is used in structural biology for tracking nucleotide conformations, leveraging the 19F nucleus’s sensitivity .

N6-Alkylated Derivatives (e.g., N6-Propargyl-2',3',5'-Tri-O-acetyladenosine)

- Synthetic Efficiency: N6-Alkylation via Mitsunobu reactions or alkyl halides achieves high regioselectivity (e.g., 60–80% yields for furfuryl or benzyl groups) . In contrast, propargyl group introduction yields only 14% due to steric and electronic challenges .

- Biological Relevance: N6-Benzyl and N6-acetyl derivatives show antiviral activity against enterovirus 71, whereas unmodified this compound lacks inherent bioactivity .

Physicochemical Properties

Reactivity in Key Reactions

- N6-Alkylation: this compound: Reacts efficiently with alcohols (Mitsunobu) or alkyl halides (DBU/acetonitrile), achieving >70% yields . 6-Chloropurine Riboside: Requires palladium catalysis for N6-alkylation, which is costlier and less regioselective .

- Trifluoromethylation: this compound: Yields 37% with Zn(CF3SO2)2 . Unprotected Adenosine: Fails under similar conditions due to hydroxyl group interference .

Commercial and Industrial Relevance

- Cost-Effectiveness: Bulk pricing for this compound (~$25/kg) is lower than specialized derivatives (e.g., trifluoromethylated analogs), which require multi-step synthesis .

Biological Activity

2',3',5'-Tri-O-acetyladenosine (TAA) is a derivative of adenosine, characterized by the acetylation of the hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety. This modification enhances its lipophilicity and stability, making it an important compound in biochemical and pharmacological research. TAA is primarily studied for its interactions with adenosine receptors and its potential therapeutic applications, particularly in oncology and cardiovascular diseases.

- Molecular Formula : C₁₆H₁₉N₅O₇

- Molecular Weight : 393.35 g/mol

- Density : 1.6 ± 0.1 g/cm³

- Melting Point : 168-170 °C

- Solubility : Soluble in chloroform and methanol

TAA acts as an adenosine analog, mimicking the action of adenosine at various adenosine receptors (A1, A2A, A2B, and A3). The binding of TAA to these receptors influences several physiological processes through the modulation of intracellular signaling pathways, including:

- Adenylate Cyclase Activity : TAA can enhance or inhibit adenylate cyclase activity, affecting cyclic AMP levels in cells.

- Vasodilation : As a smooth muscle vasodilator, TAA can promote blood flow by relaxing vascular smooth muscle.

- Anticancer Activity : TAA has shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Anticancer Properties

Research indicates that TAA exhibits significant anticancer activity across various cancer cell lines. In vitro studies have demonstrated that TAA can induce apoptosis in human leukemia cells (HL-60) and inhibit proliferation in breast cancer cells (MCF-7) by modulating key signaling pathways.

Table 1: Summary of Anticancer Activities of TAA

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 20.0 | Inhibition of cell migration |

Cardiovascular Effects

TAA has been shown to exert protective effects on cardiac tissues. It enhances myocardial perfusion and reduces ischemia-reperfusion injury in animal models, indicating its potential as a therapeutic agent for heart diseases.

Pharmacokinetics

The pharmacokinetic profile of TAA reveals that it is rapidly absorbed and metabolized in vivo. The primary metabolic pathway involves hydrolysis to form adenosine, which is biologically active and contributes to the observed effects.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | Approximately 1 hour |

| Metabolites | Adenosine |

Case Studies

-

Study on Leukemia Cells :

A study published in Cancer Letters demonstrated that TAA significantly reduced cell viability in HL-60 cells through caspase-dependent pathways, highlighting its potential as a chemotherapeutic agent. -

Cardiac Protection :

Research conducted on rat models indicated that TAA administration prior to induced myocardial infarction resulted in reduced infarct size and improved cardiac function post-recovery.

Q & A

Basic Question: What are the optimal synthetic routes for preparing 2',3',5'-Tri-O-acetyladenosine, and how do reaction conditions influence yield?

Methodological Answer:

this compound is synthesized via acetylation of adenosine using acetic anhydride in pyridine. A refined method involves selective N-deacetylation of pentaacetylated adenosine with methanol and imidazole at room temperature, yielding the triacetylated product in 80–85% overall yield from adenosine . Elevated temperatures during acetylation can lead to side products like 2'-bromo derivatives or incomplete protection, necessitating chromatographic purification . For reproducibility, stoichiometric control of acetic anhydride (5 equivalents) and pyridine as a solvent/base is critical to avoid over-acetylation or decomposition.

Basic Question: How do the acetyl protecting groups in this compound enhance stability during nucleoside functionalization?

Methodological Answer:

The acetyl groups at the 2', 3', and 5'-positions protect the ribose hydroxyls from undesired side reactions (e.g., glycosidic bond cleavage or oxidation) during alkylation or halogenation. This protection is essential for regioselective modifications at the N6 position of the adenine base. For example, in Mitsunobu reactions, the acetylated ribose ensures that alkylation occurs exclusively at N6, avoiding competing reactions at the sugar hydroxyls . Stability studies in CDCl3 (via <sup>1</sup>H NMR) confirm that the acetyl groups remain intact under mild acidic or neutral conditions but hydrolyze in basic media, enabling controlled deprotection .

Advanced Question: What strategies enable regioselective N6-alkylation of this compound, and how does substrate design influence reaction outcomes?

Methodological Answer:

Regioselective N6-alkylation is achieved using Mitsunobu conditions (e.g., DIAD/Ph3P with alcohols) or base-promoted alkyl halide reactions. The acetylated ribose directs reactivity to the N6 position due to steric hindrance and electronic effects. For example:

- Mitsunobu Reaction : Reacting N6-acetyl-2',3',5'-tri-O-acetyladenosine with alcohols (e.g., benzyl alcohol) yields N6-alkyl derivatives with >90% regioselectivity .

- Halide Alkylation : Using K2CO3 or DBU as a base, alkyl halides (e.g., methyl iodide) selectively modify the N6 position without disturbing the acetyl groups .

The choice of solvent (THF or DMF) and reaction time (24–48 hours) impacts conversion rates. Post-reaction deprotection with methanolic propylamine removes acetyl groups while preserving the N6-alkyl chain .

Advanced Question: How does the stability of this compound vary under different experimental conditions, and what analytical methods validate its integrity?

Methodological Answer:

Stability is assessed via:

- Hydrolysis Studies : In aqueous buffers (pH 7–9), acetyl groups hydrolyze within 24 hours at 37°C, monitored by HPLC or TLC. Acidic conditions (pH < 3) preserve the compound for >72 hours .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition at 168–170°C, consistent with its melting point .

- NMR Analysis : <sup>1</sup>H NMR in CDCl3 confirms acetyl group integrity (δ 2.0–2.2 ppm for methyl protons) and detects degradation products like free adenosine .

Advanced Question: How can this compound be used to study metal-mediated base-pairing interactions in nucleic acid analogs?

Methodological Answer:

The compound serves as a protected adenosine analog for investigating platinum(II)-nucleobase interactions. For example:

- Platinum Complexes : Reacting this compound with Pt(II) salts (e.g., K2PtCl4) forms coordination complexes at the N7 position. <sup>1</sup>H NMR shows downfield shifts (Δδ = 2.97 ppm for NH protons) upon binding, indicating hydrogen-bonding disruption compared to unmetallated analogs (Δδ = 4.15 ppm) .

- Base-Pairing Analysis : UV-Vis titration with complementary uridine derivatives quantifies binding constants (Ka ≈ 10<sup>4</sup> M<sup>−1</sup>), revealing how metallation alters base-pairing thermodynamics .

Advanced Question: What structure-activity relationship (SAR) insights guide the optimization of this compound derivatives as antiviral agents?

Methodological Answer:

Key SAR findings include:

- Linker Optimization : N6-Alkyl chains with 2–3 carbon atoms enhance antiviral potency against enteroviruses (EC50 = 0.5–2 µM). Rigid linkers (e.g., triple bonds) improve selectivity by reducing cytotoxicity .

- Halogenation : Radical bromination (using n-pentyl nitrite/CHBr3) at C6 or C2 positions increases activity, with 6-bromo derivatives showing 72.7% yield and enhanced binding to viral polymerases .

- Cytokinin Activity : N6-Benzyl or isopentenyl groups retain cytokinin-like activity, which can be assayed via plant cell proliferation assays .

Advanced Question: How is this compound utilized in designing molecularly imprinted polymers (MIPs) for nucleoside recognition?

Methodological Answer:

Zinc phthalocyanine-functionalized MIPs are synthesized using:

- Template Immobilization : this compound (TOAA) is complexed with zinc phthalocyanine monomers (Ka = 1.35 × 10<sup>4</sup> M<sup>−1</sup>) via UV-Vis-guided stoichiometry .

- Polymerization : Cross-linking with ethylene glycol dimethacrylate (EGDMA) in CH2Cl2 creates cavities complementary to TOAA. Post-polymerization washing (acetic acid/methanol) removes the template .

- Binding Studies : MIPs show 10-fold selectivity for TOAA over uridine analogs, validated via HPLC or fluorescence quenching assays .

Advanced Question: What are the challenges in analyzing regiochemical outcomes of halogenation reactions on this compound, and how are they resolved?

Methodological Answer:

Halogenation at C6 vs. C2 positions is monitored via:

- Radical-Mediated Bromination : Using CHBr3/n-pentyl nitrite at 80°C for 3.5 hours yields 6-bromo derivatives (72.7% yield), confirmed by <sup>1</sup>H NMR (C6-H disappearance at δ 8.3 ppm) .

- Copper-Mediated Halogenation : CuBr/Br2 selectively brominates C2, requiring TMS-protection of N6 to avoid side reactions. LC-MS/MS distinguishes isomers via fragmentation patterns .

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVZNVTXNUTBFB-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7387-57-7 | |

| Record name | 2',3',5'-Tri-O-acetyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007387577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.